molecular formula C7H3Cl4F B1592118 2-Chloro-4-fluorobenzotrichloride CAS No. 88578-92-1

2-Chloro-4-fluorobenzotrichloride

Cat. No. B1592118
CAS RN: 88578-92-1
M. Wt: 247.9 g/mol
InChI Key: VAHJAZWBSMAVQL-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorobenzotrichloride, also known as 2-chloro-4-fluoro-1-(trichloromethyl)benzene, is a chemical compound with the molecular formula C7H3Cl4F .


Synthesis Analysis

The synthesis of 2-Chloro-4-fluorobenzotrichloride involves the nitration of 2-chloro-4-fluorobenzotrichloride . Another method involves reacting 2-chlorotoluene with chlorine in the presence of phosphorus pentachloride .


Chemical Reactions Analysis

2-Chloro-4-fluorobenzotrichloride can be used in the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid and its derivatives . It can also be used in the preparation of other compounds .


Physical And Chemical Properties Analysis

2-Chloro-4-fluorobenzotrichloride has a predicted boiling point of 256.9±35.0 °C and a predicted density of 1.579±0.06 g/cm3 .

Scientific Research Applications

Charge Density Analysis in Molecular Crystals

Experimental charge density distribution studies in related compounds, such as 2-chloro-4-fluorobenzoic acid, have highlighted the importance of Cl···F and F···F interactions in molecular crystals. These studies provide insights into the attractive and repulsive nature of intermolecular interactions, which are crucial for understanding the physical properties of materials and guiding the design of new compounds with desired characteristics (Hathwar & Row, 2011).

Halogen Substitution and Dibenzodioxin Formation

Research on 4-fluoro-1,2-benzoquinone, generated from the oxidation of related compounds, demonstrates rapid halogen substitution reactions. This study is significant for understanding the toxicological implications of such reactions and the formation of potentially hazardous dibenzodioxins (Stratford, Riley, & Ramsden, 2011).

Synthesis of Carbene Complexes

The synthesis of carbene complexes of phosphorus(V) fluorides demonstrates innovative approaches to the development of new chemical compounds. These complexes show potential for a variety of applications, including as precursors for ionic liquids used in green chemistry and industrial applications (Böttcher et al., 2014).

Building Blocks for Heterocyclic Scaffolds

4-Chloro-2-fluoro-5-nitrobenzoic acid has been identified as a versatile building block for the synthesis of various heterocyclic scaffolds. This highlights its importance in drug discovery, offering a pathway to synthesize a wide range of biologically active compounds (Křupková, Funk, Soural, & Hlaváč, 2013).

Fluorobenzoate Biodegradation

Studies on the biodegradation of fluorobenzoates by specific microorganisms underline the environmental relevance of these compounds. Understanding how certain bacteria can use fluorobenzoates as a carbon source can inform bioremediation strategies and environmental protection efforts (Boersma, Mcroberts, Cobb, & Murphy, 2004).

Safety And Hazards

The safety data sheet for 2-Chloro-4-fluorobenzotrichloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for 2-Chloro-4-fluorobenzotrichloride involve improving the process for its preparation and purification . There is also interest in developing new synthetic methods .

properties

IUPAC Name

2-chloro-4-fluoro-1-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl4F/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHJAZWBSMAVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20603118
Record name 2-Chloro-4-fluoro-1-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluorobenzotrichloride

CAS RN

88578-92-1
Record name 2-Chloro-4-fluoro-1-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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